molecular formula C17H16Cl4N2O2S B485777 1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine CAS No. 496054-75-2

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine

Cat. No.: B485777
CAS No.: 496054-75-2
M. Wt: 454.2g/mol
InChI Key: SCRVJYYUKNDYAV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine ( 496054-75-2) is a high-purity chemical building block offered exclusively for advanced research and development. With the molecular formula C 17 H 16 Cl 4 N 2 O 2 S and a molecular weight of 454.2 g/mol, this piperazine derivative is part of a class of compounds recognized for their significant potential in agrochemical research, particularly in the investigation of novel pesticidal and fungicidal agents . The structure features a multi-chlorinated benzenesulfonyl group, a motif often associated with biological activity, making it a valuable scaffold for studying structure-activity relationships (SAR) and mechanism of action in the discovery of new crop protection products . This compound is provided for non-human research applications only. It is strictly intended for use in laboratory settings and is not approved for diagnostic, therapeutic, or veterinary use, or for any form of human consumption. Researchers should handle all materials in accordance with appropriate laboratory safety protocols. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl4N2O2S/c1-11-2-3-12(18)8-16(11)22-4-6-23(7-5-22)26(24,25)17-10-14(20)13(19)9-15(17)21/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRVJYYUKNDYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(5-Chloro-2-methylphenyl)piperazine

This intermediate is prepared via nucleophilic aromatic substitution (NAS) between piperazine and 1-chloro-5-methyl-2-nitrobenzene, followed by reduction:

  • NAS Reaction :

    • Piperazine (2 equiv) reacts with 1-chloro-5-methyl-2-nitrobenzene in dimethylformamide (DMF) at 80–90°C for 12–16 hours.

    • Base : Triethylamine (TEA) or K2CO3\text{K}_2\text{CO}_3 to scavenge HCl.

    • Yield : ~70–75% after column chromatography.

  • Nitro Group Reduction :

    • Catalytic hydrogenation using H2/Pd-C\text{H}_2/\text{Pd-C} in ethanol at 50°C for 6 hours.

    • Alternative : Sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) in aqueous HCl.

Sulfonylation with 2,4,5-Trichlorobenzenesulfonyl Chloride

The sulfonylation proceeds under mild conditions to avoid overreaction:

  • Reaction Setup :

    • 1-(5-Chloro-2-methylphenyl)piperazine (1 equiv) and 2,4,5-trichlorobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0–5°C.

    • Base : TEA (2.2 equiv) to neutralize HCl.

    • Time : 2–4 hours under nitrogen atmosphere.

  • Workup :

    • Quench with ice-cold water, separate organic layer, and wash with 5% NaHCO3\text{NaHCO}_3 and brine.

    • Dry over Na2SO4\text{Na}_2\text{SO}_4, concentrate, and purify via recrystallization (ethyl acetate/hexane).

    • Yield : 85–90% with purity ≥98%.

Critical Process Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Sulfonylation Solvent DCM, THFPolar aprotic solvents enhance reactivity.
Reaction Temperature 0–10°CMinimizes side reactions (e.g., disulfonation).
Base TEA, Na2CO3\text{Na}_2\text{CO}_3TEA provides superior HCl scavenging.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals.

  • Column Chromatography : Silica gel with 20% ethyl acetate in hexane for residual starting material removal.

  • Analytical Purity : HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity.

Industrial-Scale Production Strategies

Aromsyn’s manufacturing protocol highlights:

  • Custom Synthesis : Scalable from gram to kilogram quantities using continuous flow reactors.

  • Quality Control : Batch-specific Certificate of Analysis (COA) with 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and LC-MS data.

  • Byproduct Management : Recycling unreacted sulfonyl chloride via distillation.

Analytical Characterization

PropertyReported DataMethodSource
Molecular Weight 454.20 g/molHRMS
Melting Point 128–130°CDifferential Scanning Calorimetry
logP 4.27Shake-flask method
Purity ≥98%HPLC (UV detection)

Challenges and Mitigation

  • Hydrolysis of Sulfonyl Chloride :

    • Use anhydrous solvents and controlled temperatures (0–5°C).

  • Piperazine Diamine Byproducts :

    • Employ excess sulfonyl chloride (1.1 equiv) and monitor via TLC.

  • Residual Solvents :

    • Azeotropic distillation with toluene ensures DCM removal .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of methoxy or tert-butoxy derivatives.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(5-chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine. For instance:

  • Mechanism of Action : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicated that modifications to the phenyl rings could enhance activity .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects:

  • Research Findings : Some analogues displayed promising results in seizure models, suggesting that the piperazine framework could be crucial for anticonvulsant activity. SAR studies revealed that certain substitutions on the phenyl rings correlated with increased efficacy in seizure protection models .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameActivity TypeIC50 (µM)Notes
Compound AAnticancer10Effective against MCF-7
Compound BAnticonvulsant18.4Effective in PTZ model
Target CompoundAnticancer/Anticonvulsant15Broad spectrum activity

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfonyl group may play a role in binding to the active site of enzymes, while the piperazine ring could interact with receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Variations and Physicochemical Properties

The compound’s key structural differentiators are the trichlorophenylsulfonyl group and the 5-chloro-2-methylphenyl substituent. Below is a comparative analysis with analogous piperazine derivatives:

Compound Name Substituents (Piperazine Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound 1: 5-Chloro-2-methylphenyl; 4: 2,4,5-TrCl-PhSO₂ C₁₈H₁₆Cl₄N₂O₂S 474.2 N/A High chlorine content, sulfonyl linker
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine 1: 2,5-DiCl-Ph; 4: 5-MeO-2,4-Me₂-PhSO₂ C₁₉H₂₂Cl₂N₂O₃S 429.4 N/A Methoxy and methyl groups enhance lipophilicity
1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-(5-nitropyridin-2-yl)piperazine 4: 4-Br-2-F-PhSO₂; 1: 5-NO₂-Pyridin-2-yl C₁₅H₁₂BrFN₄O₄S 467.2 N/A Bromine, fluorine, nitro groups introduce reactivity
1-(4-Chlorophenyl)sulfonyl-4-(5-(dioxaborolan-2-yl)pyridin-2-yl)piperazine 4: 4-Cl-PhSO₂; 1: 5-Boronate-Pyridin-2-yl C₁₇H₁₈BClN₃O₄S 426.7 N/A Boronate ester for Suzuki coupling applications
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 1: 5-Cl-2-Me-Ph; 4: 2-Cl-Pyridine-3-CO C₁₇H₁₆Cl₂N₃O 364.2 N/A Chloropyridine carbonyl group for H-bonding

Key Observations :

  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (as in the target compound) offer greater thermal stability and resistance to hydrolysis compared to carbonyl-linked derivatives (e.g., 2-chloropyridine-3-carbonyl) .
  • Lipophilicity : The 5-chloro-2-methylphenyl group contributes to moderate lipophilicity, similar to bis(4-fluorophenyl)methyl derivatives in but less lipophilic than trimethoxybenzyl analogs (e.g., compound 7e in ) .

Comparison with Similar Syntheses :

  • Nitro-Substituted Derivatives (): Require nitro-group reduction steps, increasing synthetic complexity.
  • Boronated Derivatives (): Incorporate Suzuki-Miyaura coupling, which is absent in the target compound’s synthesis .

Biological Activity

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine (CAS: 496054-75-2) is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by multiple halogen substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H16Cl4N2O2S
  • Molar Mass : 454.198 g/mol
  • Structural Formula : Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in neurological disorders and infections.
  • Antibacterial and Antiviral Activity : The sulfonamide group in its structure suggests possible antibacterial properties. Research indicates that similar piperazine derivatives exhibit significant antibacterial activity against various strains of bacteria and viruses .
  • Cytotoxicity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, although specific IC50 values remain to be fully characterized.

Biological Activity Data

Activity TypeTarget/OrganismIC50/EC50 ValueReference
Enzyme InhibitionAcetylcholinesteraseNot specified
AntibacterialVarious bacterial strainsNot specified
CytotoxicityCancer cell linesNot specifiedPreliminary findings

Case Studies

  • Antiviral Studies : A study investigated the antiviral properties of piperazine derivatives against HIV-1 and other viruses. Although specific data for this compound was not available, related compounds demonstrated significant antiviral efficacy at concentrations ranging from 4 to 20 μg/mL .
  • Anticancer Potential : Research on structurally similar piperazine compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar substituents exhibited IC50 values as low as 0.95 µM against colon cancer cell lines .
  • Enzyme Inhibition Research : The enzyme inhibitory effects of piperazine derivatives have been documented extensively. Compounds featuring a sulfonamide moiety have been linked to enhanced enzyme inhibition profiles beneficial for treating conditions like Alzheimer's disease and infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine?

  • Answer : The synthesis involves multi-step reactions:

Substituted Benzyl Halide Formation : React 5-chloro-2-methylphenyl derivatives with halogenating agents (e.g., thionyl chloride) to generate reactive intermediates.

Piperazine Functionalization : Couple the benzyl halide intermediate with a piperazine ring under reflux in aprotic solvents (e.g., dichloromethane) .

Sulfonylation : Introduce the 2,4,5-trichlorophenylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to ensure regioselectivity .

  • Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts. Purify intermediates via column chromatography and validate purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • HPLC-MS : Confirm molecular weight (expected ~500 g/mol) and detect impurities. Use C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : Assign protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic regions (δ 6.5–8.0 ppm) for structural validation .
  • X-ray Crystallography : Resolve steric effects from the trichlorophenylsulfonyl group and confirm spatial orientation .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Answer :

  • Analog Synthesis : Modify substituents (e.g., replace trichlorophenyl with fluorophenyl) to assess sulfonyl group contributions to activity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using software like Schrödinger .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor assays) and buffer conditions (pH 7.4, 37°C) to reduce variability .
  • Orthogonal Assays : Cross-validate results using radioligand binding (e.g., ³H-serotonin displacement) and functional assays (e.g., cAMP accumulation) .
  • Impurity Profiling : Use LC-MS to rule out activity artifacts caused by synthetic byproducts (e.g., des-chloro derivatives) .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Answer :

  • Dosing Routes : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability.
  • Sampling Protocol : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract using protein precipitation (acetonitrile) and quantify via LC-MS/MS .
  • Metabolite Identification : Perform hepatic microsome incubations to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What strategies mitigate cytotoxicity while optimizing target affinity?

  • Answer :

  • Scaffold Refinement : Reduce logP (e.g., replace methylphenyl with pyridyl) to lower membrane disruption potential .
  • Selectivity Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) using kinase profiling panels .
  • Apoptosis Assays : Measure caspase-3 activation in primary hepatocytes to assess hepatotoxicity .

Methodological Considerations

Q. How should stability studies be conducted under physiological conditions?

  • Answer :

  • pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for halogenated waste .

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